molecular formula C7H7IN2O2 B12987879 3-iodo-N-methyl-2-nitroaniline

3-iodo-N-methyl-2-nitroaniline

Cat. No.: B12987879
M. Wt: 278.05 g/mol
InChI Key: CIRTTYOAWFKREQ-UHFFFAOYSA-N
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Description

3-iodo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of aniline, where the aniline ring is substituted with an iodine atom, a nitro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Common industrial reagents include nitric acid for nitration, iodine or iodide salts for iodination, and methylating agents such as methyl iodide.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-iodo-N-methyl-2-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: 3-iodo-N-methyl-2-nitrobenzoic acid.

Scientific Research Applications

3-iodo-N-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-methyl-2-nitroaniline depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The iodine atom can participate in halogen bonding, affecting molecular interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-methyl-3-nitroaniline: Similar structure but with different substitution pattern.

    3-bromo-N-methyl-2-nitroaniline: Bromine instead of iodine.

    3-iodo-N-ethyl-2-nitroaniline: Ethyl group instead of methyl group.

Uniqueness

3-iodo-N-methyl-2-nitroaniline is unique due to the specific positioning of the iodine, nitro, and methyl groups on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

3-iodo-N-methyl-2-nitroaniline

InChI

InChI=1S/C7H7IN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3

InChI Key

CIRTTYOAWFKREQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)I)[N+](=O)[O-]

Origin of Product

United States

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